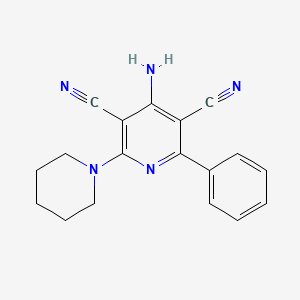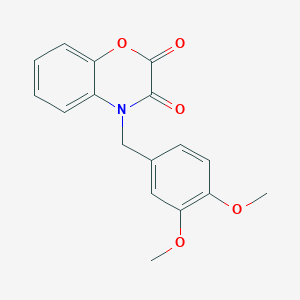
4-(3,4-dimethoxybenzyl)-2H-1,4-benzoxazine-2,3(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxybenzyl)-2H-1,4-benzoxazine-2,3(4H)-dione: veratryl benzoxazine , is a heterocyclic compound with a unique structure. It combines a benzoxazine ring with a 3,4-dimethoxybenzyl group. Let’s break down its features:
Benzoxazine Ring: The core structure consists of a benzene ring fused with an oxazine ring. This arrangement imparts interesting properties to the compound.
3,4-Dimethoxybenzyl Group: The protective group enhances solubility during synthesis but is cleaved off during monolayer formation.
Preparation Methods
Synthetic Routes::
Direct Synthesis: Veratryl benzoxazine can be synthesized directly by cyclization of appropriate precursors under specific conditions.
Ring-Opening Polymerization (ROP): Polymerization of benzoxazine monomers yields high-molecular-weight materials with applications in coatings and adhesives.
Temperature: Elevated temperatures (around 60 °C) favor monolayer formation.
Proton Source: Presence of protons (e.g., trifluoroacetic acid) facilitates cleavage of the protective group.
- Industrial-scale production methods may involve ROP or other polymerization techniques.
Chemical Reactions Analysis
Veratryl benzoxazine undergoes various reactions:
Ring Opening: During polymerization, the oxazine ring opens, leading to polymer formation.
C-C Bond Formation: The protective group remains stable under Pd-catalyzed C-C bond formation conditions, aiding precursor synthesis.
Common reagents include acids (e.g., trifluoroacetic acid) and catalysts (e.g., Pd complexes).
Scientific Research Applications
Veratryl benzoxazine finds applications in:
Polymer Chemistry: As a monomer for high-performance polymers.
Materials Science: Coatings, adhesives, and flame-retardant materials.
Biomedical: Potential drug delivery systems due to its stability and solubility-enhancing group.
Mechanism of Action
Targets: Specific molecular targets remain an active area of research.
Pathways: Investigate how veratryl benzoxazine interacts with cellular pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other benzoxazines.
Similar Compounds: Explore related benzoxazines, such as veratryl benzoxazine derivatives.
Properties
Molecular Formula |
C17H15NO5 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-1,4-benzoxazine-2,3-dione |
InChI |
InChI=1S/C17H15NO5/c1-21-14-8-7-11(9-15(14)22-2)10-18-12-5-3-4-6-13(12)23-17(20)16(18)19/h3-9H,10H2,1-2H3 |
InChI Key |
HPCYHVPQMGXQJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3OC(=O)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


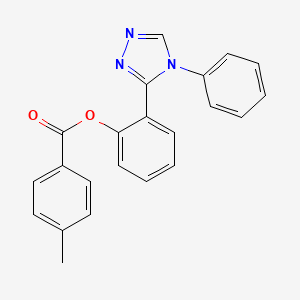
![2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B11062425.png)
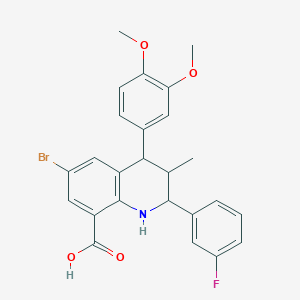
![7'-amino-2'-(methylsulfanyl)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11062436.png)
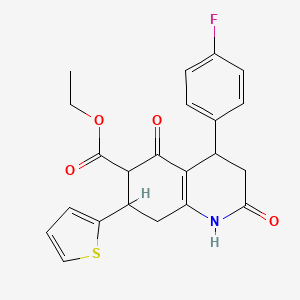
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11062447.png)
![3-(1,3-Benzodioxol-5-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B11062448.png)
![4-Tert-butylcyclohexyl 5-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-5-oxopentanoate](/img/structure/B11062455.png)
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11062458.png)
![3-Methyl-1-phenyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol](/img/structure/B11062466.png)
![N-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}benzamide](/img/structure/B11062475.png)
![2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]quinazolin-4(3H)-one](/img/structure/B11062476.png)
![4-(4-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11062477.png)
